2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid
CAS No.: 663193-45-1
Cat. No.: VC8286718
Molecular Formula: C11H4BrF3INO2
Molecular Weight: 445.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663193-45-1 |
|---|---|
| Molecular Formula | C11H4BrF3INO2 |
| Molecular Weight | 445.96 g/mol |
| IUPAC Name | 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H4BrF3INO2/c12-9-6(10(18)19)7(11(13,14)15)4-2-1-3-5(16)8(4)17-9/h1-3H,(H,18,19) |
| Standard InChI Key | UAVRMFFQTRFMKS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Characteristics
The compound’s quinoline backbone is substituted at positions 2 (bromine), 8 (iodine), and 4 (trifluoromethyl group), with a carboxylic acid moiety at position 3 . This arrangement creates a sterically congested structure, as evidenced by its exact mass of 444.842 g/mol and a halogen-rich composition (Br, I, F) . The trifluoromethyl group enhances electronegativity, potentially influencing reactivity in cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 445.96 g/mol | |
| Exact Mass | 444.842 g/mol | |
| LogP | 4.32 | |
| Polar Surface Area | 50.19 Ų |
Spectroscopic Features
While experimental spectral data (NMR, IR) are unavailable in public records, computational predictions suggest characteristic signals:
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NMR: Downfield shifts for H-5 and H-6 due to electron-withdrawing trifluoromethyl and carboxylic acid groups.
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NMR: Distinct peaks for C=O (carboxylic acid, ~170 ppm) and CF₃ (~120 ppm, quartet from ) .
Synthesis and Reactivity
Synthetic Routes
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones, followed by halogenation .
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Metal-Mediated Cross-Coupling: Suzuki-Miyaura reactions using bromo/iodo intermediates, though steric hindrance may limit efficiency .
A related patent (US6500955B1) describes the one-pot synthesis of 2,8-bis(trifluoromethyl)-4-quinolinyl intermediates using phase-transfer catalysis and oxidation . Adapting this method could involve substituting precursors with bromo-iodo building blocks, though yield optimization would be required .
Reactivity Profile
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Nucleophilic Aromatic Substitution: Iodine at position 8 is susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines).
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Decarboxylation: The carboxylic acid group may undergo thermal or base-induced decarboxylation to form 3-unsubstituted quinolines.
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Cross-Coupling: Bromine at position 2 could participate in Buchwald-Hartwig amination or Ullmann-type reactions .
| Precaution | PPE Required |
|---|---|
| Handling | Nitrile gloves, goggles |
| Spill Management | Neutralize with inert absorbent |
| First Aid (Eye Exposure) | 15-minute water rinse |
Comparison with Structural Analogues
Table 3: Analogues and Properties
The iodine atom in 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid confers greater polarizability compared to bromine, enhancing its reactivity in photochemical reactions .
Future Research Directions
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Synthetic Optimization: Develop scalable routes using continuous flow chemistry to manage exothermic halogenation steps.
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Toxicology Studies: Evaluate acute/chronic toxicity in model organisms to assess biomedical potential.
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Crystallography: Resolve single-crystal structures to understand supramolecular interactions driven by halogen bonds.
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